molecular formula C17H16N4O B129707 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide CAS No. 158942-04-2

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide

Cat. No.: B129707
CAS No.: 158942-04-2
M. Wt: 292.33 g/mol
InChI Key: QJQORSLQNXDVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 206553 is a pyrroloindole.

Biochemical Analysis

Biochemical Properties

SB 206553 has been found to interact with various enzymes, proteins, and other biomolecules. It has activity for 5-HT2 receptor ligands in HEK-293 or CHO-K1 cells expressing human recombinant 5-HT2 receptors with pKi values of 5.6 nM (5-HT 2A), 7.7 nM (5-HT 2B) and 7.8 nM (5-HT 2C) . The nature of these interactions involves the compound acting as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors .

Cellular Effects

In terms of cellular effects, SB 206553 has been shown to attenuate methamphetamine-seeking in rats . This suggests that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of SB 206553 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α 7 nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

It has been shown that pretreatment with SB 206553 can attenuate meth-seeking behavior in rats .

Dosage Effects in Animal Models

The effects of SB 206553 vary with different dosages in animal models. For instance, it has been shown that pretreatment with SB 206553 at doses of 1.0, 5.0, and 10.0 mg/kg can attenuate meth-seeking behavior in rats .

Metabolic Pathways

Given its interaction with 5-HT2 receptors, it is likely involved in serotonin-related metabolic pathways .

Transport and Distribution

Given its interaction with 5-HT2 receptors, it is likely that it interacts with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its interaction with 5-HT2 receptors, it is likely localized to areas of the cell where these receptors are present .

Properties

IUPAC Name

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQORSLQNXDVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043984
Record name SB 206553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158942-04-2
Record name 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158942-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 206553
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 206553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-206553
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Reactant of Route 4
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Customer
Q & A

Q1: What is the primary mechanism of action of SB 206553?

A1: SB 206553 acts primarily as an antagonist at serotonin receptors, specifically the 5-HT2B and 5-HT2C subtypes. [, ] It binds to these receptors, preventing the binding of serotonin and subsequent activation of downstream signaling pathways. [, ]

Q2: How does SB 206553's antagonism of 5-HT2C receptors influence dopamine release in the brain?

A2: Research suggests that 5-HT2C receptors tonically inhibit dopamine release in areas like the striatum and nucleus accumbens. [, ] By antagonizing these receptors, SB 206553 can increase dopamine release in these brain regions. [, ] This effect on dopamine neurotransmission is believed to contribute to some of its behavioral effects.

Q3: Does SB 206553 demonstrate constitutive activity at 5-HT2C receptors?

A3: While primarily an antagonist, some studies suggest that SB 206553 might also act as an inverse agonist at 5-HT2C receptors, meaning it can reduce their constitutive activity. [, ] This inverse agonism has been implicated in its effects on dopamine release and in models of Parkinson's disease. [, ]

Q4: Beyond serotonin receptors, does SB 206553 interact with other targets?

A4: Interestingly, SB 206553 has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] This interaction enhances the effects of acetylcholine at α7 nAChRs, potentially contributing to its therapeutic potential in conditions like schizophrenia. []

Q5: What is the molecular formula and weight of SB 206553?

A5: SB 206553 has the molecular formula C18H17N3O and a molecular weight of 291.35 g/mol.

Q6: How do structural modifications of SB 206553 affect its activity and selectivity for 5-HT receptor subtypes?

A6: Research has explored the SAR of SB 206553 and related compounds. For example, replacing the fused five-membered rings with aromatic disubstitutions led to the discovery of compounds with enhanced potency and selectivity for 5-HT2C/2B receptors. [] Specific modifications within the aromatic rings can fine-tune affinity for specific subtypes, potentially leading to compounds with improved therapeutic profiles. []

Q7: What in vitro assays have been used to investigate the activity of SB 206553?

A7: Researchers have utilized various in vitro assays to study SB 206553. These include:

  • Radioligand binding assays: These assess the binding affinity of SB 206553 for specific receptor subtypes. []
  • Phosphoinositide hydrolysis assays: These measure the ability of SB 206553 to block agonist-induced activation of phospholipase C, a downstream signaling pathway linked to 5-HT2 receptors. []
  • Calcium mobilization assays: These assess the ability of SB 206553 to modulate intracellular calcium levels, a response often coupled to 5-HT receptor activation. []

Q8: What animal models have been used to study the effects of SB 206553?

A8: Several animal models have been employed to investigate the effects of SB 206553 in vivo. These include:

  • Rodent models of anxiety: The elevated plus maze and social interaction test are commonly used to assess the anxiolytic-like effects of SB 206553. [, ]
  • Rodent models of Parkinson's disease: 6-hydroxydopamine-lesioned rats are used to study the potential antiparkinsonian effects of SB 206553, particularly its ability to improve motor deficits. []
  • Rodent models of drug addiction: Researchers have explored the effects of SB 206553 on drug-seeking behavior in models of cocaine and methamphetamine addiction. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.